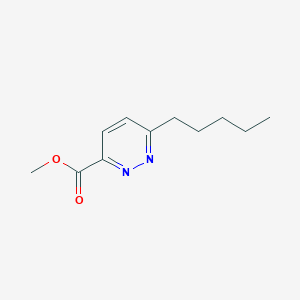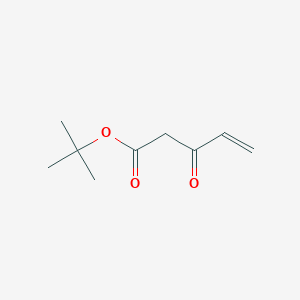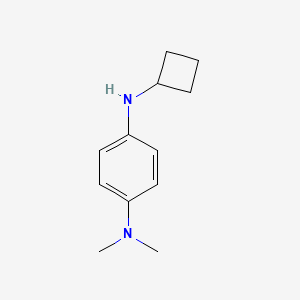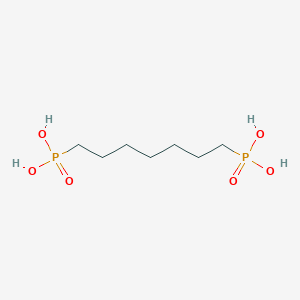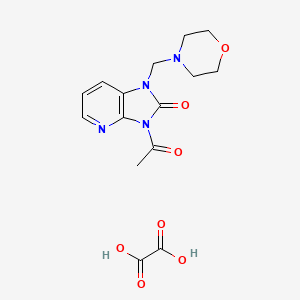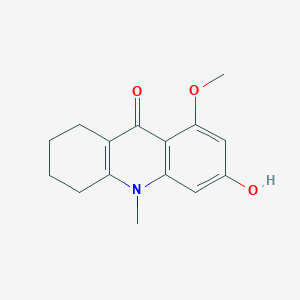![molecular formula C12H20N2 B12933042 N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine](/img/structure/B12933042.png)
N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(aminomethyl)benzyl)-N-methylpropan-2-amine is an organic compound that belongs to the class of phenylmethylamines This compound is characterized by the presence of an aminomethyl group attached to a benzyl ring, which is further connected to a methylpropan-2-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(aminomethyl)benzyl)-N-methylpropan-2-amine typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reduction: The acylated product is then reduced to form the corresponding alkane using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of N-(3-(aminomethyl)benzyl)-N-methylpropan-2-amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(aminomethyl)benzyl)-N-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
Applications De Recherche Scientifique
N-(3-(aminomethyl)benzyl)-N-methylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of nitric oxide synthase activity
Mécanisme D'action
The mechanism of action of N-(3-(aminomethyl)benzyl)-N-methylpropan-2-amine involves its interaction with molecular targets such as nitric oxide synthase. It acts as an inhibitor, modulating the production of nitric oxide, which plays a crucial role in various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(aminomethyl)benzyl)acetamidine: This compound is also an inhibitor of nitric oxide synthase and shares structural similarities with N-(3-(aminomethyl)benzyl)-N-methylpropan-2-amine.
Phenylmethylamines: These compounds contain a phenylmethylamine moiety and exhibit similar chemical properties.
Uniqueness
N-(3-(aminomethyl)benzyl)-N-methylpropan-2-amine is unique due to its specific structure, which allows it to interact selectively with nitric oxide synthase. This selectivity makes it a valuable compound for research in enzyme inhibition and potential therapeutic applications .
Propriétés
Formule moléculaire |
C12H20N2 |
|---|---|
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
N-[[3-(aminomethyl)phenyl]methyl]-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H20N2/c1-10(2)14(3)9-12-6-4-5-11(7-12)8-13/h4-7,10H,8-9,13H2,1-3H3 |
Clé InChI |
AEXPPRUUJRVFNW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)CC1=CC=CC(=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


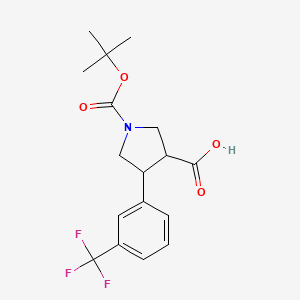
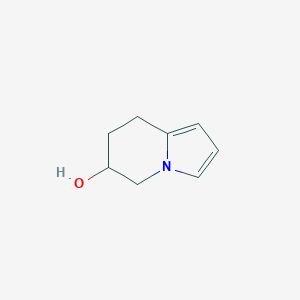

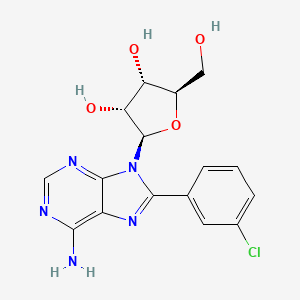
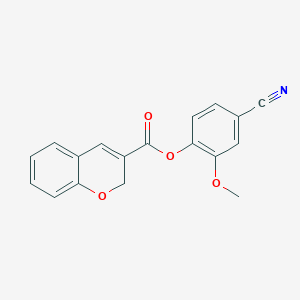

![N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine](/img/structure/B12933020.png)
